1-phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide
Description
1-Phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl group attached to the methanesulfonamide backbone and a 2,4,6-trimethylphenyl (mesityl) substituent on the nitrogen atom. The mesityl group introduces significant steric bulk, which influences its physicochemical properties and reactivity. This compound is listed among structurally related sulfonamides in commercial catalogs, indicating its relevance in synthetic and industrial chemistry .
Properties
IUPAC Name |
1-phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-9-13(2)16(14(3)10-12)17-20(18,19)11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBROQNWDBMQZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves the reaction of 2,4,6-trimethylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .
Scientific Research Applications
1-Phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and number of methyl groups on the nitrogen-bound aryl ring critically impact solubility, melting points, and steric hindrance. Key analogs include:
- N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide : Lacks the 6-methyl group, reducing steric bulk compared to the target compound. This likely enhances solubility in polar solvents but may decrease thermal stability.
Table 1. Substituent-Driven Physical Properties
| Compound | Substituents on N-Aryl Group | Steric Bulk | Predicted Solubility (CHCl₃) |
|---|---|---|---|
| Target compound | 2,4,6-Trimethyl | High | Moderate |
| N-(2,4-Dimethylphenyl) analog | 2,4-Dimethyl | Medium | High |
| N-(4-Methylphenyl) analog | 4-Methyl | Low | High |
Note: Data inferred from structural analogs in .
Spectroscopic and Chromatographic Behavior
- NMR Spectroscopy : The mesityl group in the target compound causes distinct upfield/downfield shifts in ¹H NMR due to electron-donating methyl groups. For example, the para-methyl group in N-(4-methylphenyl) analogs () shows a singlet at δ 2.35 ppm, whereas the target compound’s 2,4,6-trimethyl groups would split into multiplets .
- HPLC Retention : Analogs with fewer methyl groups (e.g., N-(4-methylphenyl)) may exhibit shorter retention times compared to the sterically hindered target compound, as seen in related compounds with retention times ~11.1 minutes under similar conditions .
Electronic and Steric Effects on Reactivity
- Steric Protection : The mesityl group in the target compound shields the sulfonamide nitrogen, reducing susceptibility to electrophilic attack or hydrolysis compared to less-substituted analogs.
- Electronic Modulation : Methyl groups are electron-donating, increasing the electron density on the sulfonamide sulfur. This contrasts with trifluoromethanesulfonamide derivatives (e.g., CAS# 23375-12-4, ), where trifluoromethyl groups withdraw electrons, enhancing acidity and altering coordination behavior .
Biological Activity
1-Phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound's structure features a phenyl group and a methanesulfonamide moiety, with a 2,4,6-trimethylphenyl substituent. This configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that 1-phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide exhibits notable cytotoxicity against various cancer cell lines. The following sections detail its mechanisms of action and specific biological effects.
- Cell Killing Activity : Studies have shown that derivatives of this compound demonstrate improved cell-killing activity compared to their analogs. For instance, compounds with the 2,4,6-trimethylphenyl group were more effective than those with less substituted phenyl groups .
- Inhibition of Key Proteins : The compound has been observed to significantly reduce levels of Nek2 protein in HeLa cells. Kinetic studies revealed that treatment with 25 μM of the compound resulted in undetectable levels of Nek2, indicating strong inhibitory effects on mitotic processes .
- Mitotic Abnormalities : Treatment with this compound led to increased rates of chromosome misalignment and multipolar spindle configurations in treated cells. These effects are attributed to the disruption of Hec1/Nek2 functionality .
Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-Phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide | HeLa | 25 | Nek2 inhibition |
| Derivative A | MCF-7 | 30 | Induction of apoptosis |
| Derivative B | A549 | 40 | Cell cycle arrest |
Case Study 1: Inhibition of Nek2 in HeLa Cells
In a controlled study, HeLa cells were treated with varying concentrations of 1-phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide. Results indicated that at a concentration of 25 μM, there was a dramatic reduction in Nek2 levels within 8-11 hours post-treatment. This suggests that the compound effectively disrupts the normal mitotic process by targeting critical regulatory proteins involved in cell division .
Case Study 2: Comparison with Other Compounds
Comparative studies highlighted that while other sulfonamide derivatives exhibit some level of cytotoxicity, the specific structural configuration of 1-phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide enhances its bioactivity significantly. For example, modifications leading to methylation of the amide group resulted in decreased activity across all tested cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
